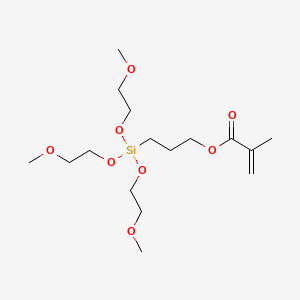

Methacryloxypropyl tris(methoxyethoxy)silane

Vue d'ensemble

Description

Methacryloxypropyl tris(methoxyethoxy)silane is an organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methacryloxypropyl tris(methoxyethoxy)silane can be synthesized through the reaction of methacryloxypropyltrimethoxysilane with methoxyethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The process involves the substitution of methoxy groups with methoxyethoxy groups, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure uniformity and high yield. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Methacryloxypropyl tris(methoxyethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Polymerization: The methacryloxy group can participate in free-radical polymerization, forming cross-linked polymer networks.

Condensation: The silane groups can undergo condensation reactions with other silanes or silanols, leading to the formation of siloxane linkages.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous or alcoholic solutions, often catalyzed by acids or bases.

Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, usually at elevated temperatures.

Condensation: Catalyzed by acids or bases, often conducted at room temperature or slightly elevated temperatures.

Major Products Formed

Hydrolysis: Silanols and siloxanes.

Polymerization: Cross-linked polymer networks.

Condensation: Siloxane linkages and networks.

Applications De Recherche Scientifique

Chemical Properties and Structure

MPTMS contains a methacryloxypropyl group attached to a silicon atom with three methoxyethoxy groups. This structure allows MPTMS to effectively bond with both organic polymers and inorganic materials, enhancing the adhesion between dissimilar substrates. The hydrolysis of the methoxy groups facilitates the formation of silanol groups, which can react with hydroxylated surfaces, making MPTMS an effective adhesion promoter.

Automotive Industry

MPTMS is utilized in the automotive sector for manufacturing composite materials that require strong bonding between metal components and polymer matrices. Its application results in enhanced mechanical properties and resistance to environmental degradation, crucial for automotive parts exposed to harsh conditions .

Electronics Industry

In electronics, MPTMS improves the adhesion of photoresist layers to silicon wafers, which is vital for producing high-precision electronic components. Additionally, it serves as an adhesion promoter in adhesives and sealants used in electronic assemblies, contributing to their durability and performance .

Medical Field

MPTMS has significant applications in the medical field, particularly in dental and orthopedic implants. By enhancing the bonding between bioceramics and organic polymers, MPTMS contributes to the longevity and functionality of these implants, ensuring better integration with biological tissues .

Case Study: Bonding Strength Evaluation

A study evaluated the shear bond strength of composite resins to titanium substrates treated with MPTMS. The results indicated that silanization significantly improved bond strength compared to non-silanized samples. The shear bond strength was measured at various conditions, showing that MPTMS-treated samples exhibited superior performance even after thermocycling tests .

| Treatment Condition | Shear Bond Strength (MPa) |

|---|---|

| Non-silanized | 4.8 ± 2.1 |

| MPTMS in 2-Propanol | 20.4 ± 12.2 |

| MPTMS in Acetone | 11.3 ± 3.6 |

This study underscores the effectiveness of MPTMS as a coupling agent for improving adhesive properties in biomedical applications.

Surface Modification Applications

MPTMS is also employed for surface modification of various substrates, including metals, ceramics, and glasses. Its ability to form stable covalent bonds enhances surface properties such as hydrophobicity and chemical resistance . This modification is critical in applications requiring durable coatings or treatments that improve material performance under challenging conditions.

Mécanisme D'action

The mechanism of action of methacryloxypropyl tris(methoxyethoxy)silane involves its ability to form covalent bonds with both organic and inorganic materials. The methacryloxy group can undergo polymerization, forming strong bonds with organic polymers, while the silane groups can react with inorganic surfaces, creating stable siloxane linkages. This dual reactivity allows the compound to act as an effective coupling agent, enhancing the adhesion and compatibility between different materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methacryloxypropyltrimethoxysilane

- Vinyltris(methoxyethoxy)silane

- Trimethoxysilylpropyl methacrylate

Uniqueness

Methacryloxypropyl tris(methoxyethoxy)silane stands out due to its unique combination of methacryloxy and methoxyethoxy groups. This structure provides enhanced reactivity and versatility compared to similar compounds, making it particularly valuable in applications requiring strong adhesion and compatibility between organic and inorganic materials.

Activité Biologique

Methacryloxypropyl tris(methoxyethoxy)silane (MTEOS) is a silane compound that has garnered attention for its potential applications in various fields, particularly in biomedicine and materials science. This article explores the biological activity of MTEOS, focusing on its interactions with biological systems, its efficacy as a coupling agent, and its implications in drug delivery and tissue engineering.

MTEOS is characterized by the presence of methacrylate functional groups, which allow it to undergo polymerization and form cross-linked networks. The structure can be represented as follows:

This compound features a methacryloxy group that facilitates the formation of copolymers, enhancing its utility in biomedical applications.

Biological Activity Overview

The biological activity of MTEOS is primarily attributed to its ability to form stable bonds with various substrates, including metals and polymers. Its reactivity allows for the modification of surfaces to improve biocompatibility and adhesion properties.

1. Surface Modification and Biocompatibility

MTEOS has been studied for its effectiveness in promoting adhesion between dental composites and titanium surfaces. In a study evaluating different silanes, MTEOS demonstrated significant improvement in shear bond strength compared to non-silanized controls. The results indicated that silane treatments enhanced the bonding interface, leading to stronger composite-titanium adhesion under both dry and thermocycled conditions .

| Silane Type | Shear Bond Strength (MPa) | Standard Deviation (MPa) |

|---|---|---|

| Non-silanized | 4.8 | 2.1 |

| MTEOS | 20.4 | 12.2 |

| Other Silanes | 10.7 - 11.3 | 3.6 - 8.0 |

2. Drug Delivery Applications

MTEOS has also been explored in drug delivery systems due to its ability to form stable polymeric matrices. Research indicates that incorporating biologically active compounds into MTEOS-based hydrogels can enhance drug release profiles while maintaining biocompatibility. For instance, poly(2-hydroxyethyl methacrylate) (PHEMA) microspheres functionalized with MTEOS exhibited effective drug loading capabilities and controlled release characteristics, making them suitable for sustained drug delivery applications .

Case Study 1: Dental Adhesives

A significant study investigated the use of MTEOS in dental adhesives, focusing on its role as a coupling agent between resin composites and dental substrates. The study found that MTEOS-treated surfaces exhibited improved bonding strength, reducing the likelihood of debonding under thermal cycling conditions .

Case Study 2: Drug-Loaded Hydrogels

Another notable research examined MTEOS-modified PHEMA hydrogels loaded with metronidazole for localized drug delivery in periodontal treatments. The study reported that the hydrogels provided a sustained release of the antibiotic over extended periods, demonstrating both antibacterial activity and biocompatibility with human cells .

Propriétés

IUPAC Name |

3-[tris(2-methoxyethoxy)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8Si/c1-15(2)16(17)21-7-6-14-25(22-11-8-18-3,23-12-9-19-4)24-13-10-20-5/h1,6-14H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZPTAFGSRVFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](OCCOC)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069154 | |

| Record name | 3-[Tris[methoxyethoxy]silyl]propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57069-48-4 | |

| Record name | 3-[Tris(2-methoxyethoxy)silyl]propyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57069-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(tris(2-methoxyethoxy)silyl)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057069484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacryloxypropyl tris(methoxyethoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-[tris(2-methoxyethoxy)silyl]propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[Tris[methoxyethoxy]silyl]propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[tris(2-methoxyethoxy)silyl]propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Methacryloxypropyl tris(methoxyethoxy)silane particularly useful in creating nail lacquer?

A1: this compound plays a crucial role in enhancing the properties of nail lacquer by acting as a grafting agent. [] It achieves this due to its unique structure. The methacryloxypropyl group allows it to copolymerize with other acrylic and methacrylic esters, which form the backbone of many nail lacquers. The tris(methoxyethoxy)silane group can then interact with inorganic materials like silsesquioxane resins. This bridging effect between the organic polymer and inorganic resin significantly improves the abrasion resistance of the final nail lacquer film. []

Q2: How does this compound contribute to the characterization of core-shell polymer hybrid nanoparticles?

A2: this compound serves as a valuable tool in understanding the structure and properties of core-shell polymer hybrid nanoparticles. [] When these nanoparticles are functionalized with a small amount of trimethylsiloxy groups, this compound can be attached to the surface. This allows researchers to employ DNP-enhanced 29Si solid-state NMR to confirm the presence of the core-shell structure and the success of the functionalization. [] Additionally, by comparing its behavior with similar alkoxysilanes, researchers can gain insights into the cross-linking capabilities and efficiency of surface functionalization, crucial factors influencing the application and properties of these nanoparticles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.